molecular formula C16H8Cl2F6N2O3S B3044678 N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide CAS No. 100341-45-5

N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide

Cat. No. B3044678
CAS RN: 100341-45-5
M. Wt: 493.2 g/mol
InChI Key: MNIKTEFCEWLGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H8Cl2F6N2O3S and its molecular weight is 493.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100341-45-5

Product Name

N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl)carbamoyl)-2,6-difluorobenzamide

Molecular Formula

C16H8Cl2F6N2O3S

Molecular Weight

493.2 g/mol

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C16H8Cl2F6N2O3S/c17-6-5-11(30(29)16(23,24)14(21)22)7(18)4-10(6)25-15(28)26-13(27)12-8(19)2-1-3-9(12)20/h1-5,14H,(H2,25,26,27,28)

InChI Key

MNIKTEFCEWLGCQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)S(=O)C(C(F)F)(F)F)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)S(=O)C(C(F)F)(F)F)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of acetic acid was dissolved under heating 0.4 g of N-(2,6-difluorobenzoyl)-N'-[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylthio)phenyl]urea, and 1 ml of 30% hydrogen peroxide aqueous solution was added to the solution, followed by heating at 90° C. for 3.5 hours. The reaction mixture was diluted with water, and the crystals which separated out were recovered by filtration, and washed with water and ethanol successively to give 0.4 g of N-(2,6-difluorobenzoyl)-N'-[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl]urea (Compound No. 34), m.p. of 216°-220° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.